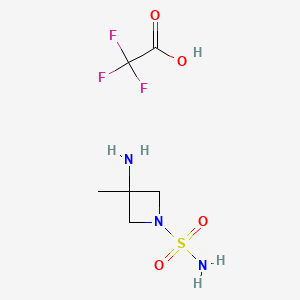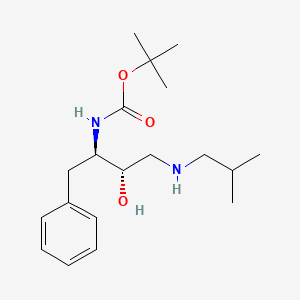
tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, an isobutylamino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, where a suitable precursor undergoes oxidation to form the hydroxy group.
Introduction of the Isobutylamino Group: The isobutylamino group can be introduced through an amination reaction, where an appropriate amine is reacted with a precursor to form the desired amine group.
Formation of the Carbamate Group: The carbamate group can be introduced through a reaction with tert-butyl chloroformate, where the precursor reacts with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions, such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isobutylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((2R,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the hydroxy and phenyl groups.
tert-Butyl ((2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl)carbamate: A compound with similar carbamate and hydroxy groups but different overall structure
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C19H32N2O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1 |
InChI Key |
NVEPLQDORJSXRO-SJORKVTESA-N |
Isomeric SMILES |
CC(C)CNC[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
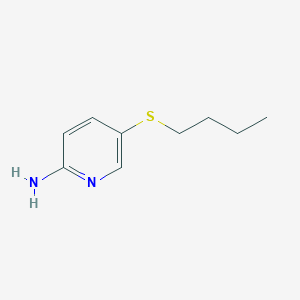
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
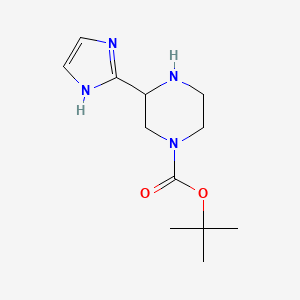
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
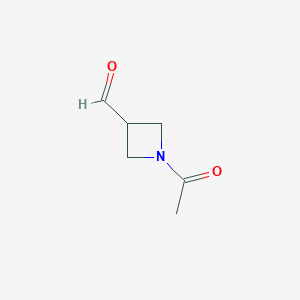
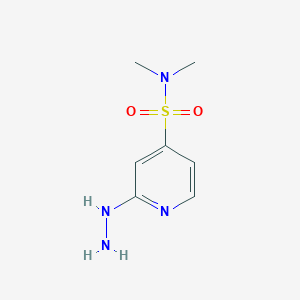
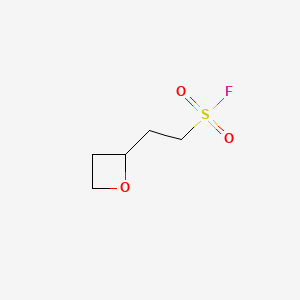
![Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate](/img/structure/B13451818.png)
